molecular formula C16H23FN4O2 B2645660 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one CAS No. 2379951-43-4

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B2645660
CAS No.: 2379951-43-4
M. Wt: 322.384
InChI Key: RWUSYAHLISOPDT-UHFFFAOYSA-N
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Description

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Fluoropyrimidine Moiety: This is usually done via nucleophilic aromatic substitution reactions, where the fluoropyrimidine is coupled with the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting their function. The piperidine and pyrrolidinone rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

    Fluoropyrimidine Derivatives: Compounds like 5-fluorouracil and 5-fluorocytosine.

Uniqueness

What sets 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-11(2)21-8-5-14(15(21)22)20-6-3-13(4-7-20)23-16-18-9-12(17)10-19-16/h9-11,13-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUSYAHLISOPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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